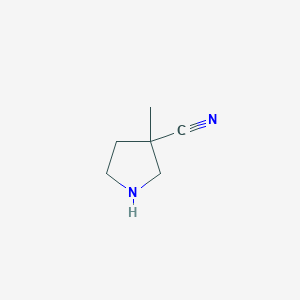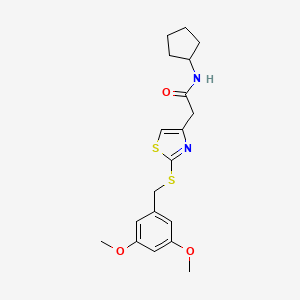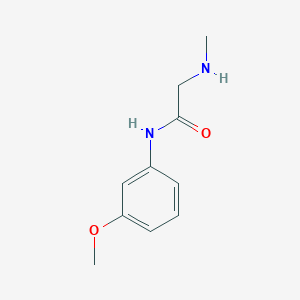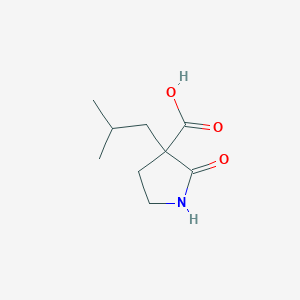
3-Methylpyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyrrolidine-3-carbonitrile is a chemical compound with the CAS Number: 1206229-14-2 . It has a molecular weight of 110.16 . It is available in liquid form and is also available as a hydrochloride salt .
Molecular Structure Analysis
The InChI code for 3-Methylpyrrolidine-3-carbonitrile is 1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H . This indicates that the molecule consists of a pyrrolidine ring with a methyl group and a carbonitrile group attached to it.Physical And Chemical Properties Analysis
3-Methylpyrrolidine-3-carbonitrile is a liquid at room temperature . The hydrochloride salt form of this compound is a powder . .科学的研究の応用
Corrosion Inhibition
Research on corrosion inhibition has shown that pyranopyrazole derivatives, closely related to 3-methylpyrrolidine-3-carbonitrile structures, exhibit significant effectiveness in protecting mild steel from corrosion in acidic environments. The study utilized electrochemical techniques to demonstrate the compounds' ability to adhere to metal surfaces, thereby preventing corrosion through a mechanism that involves the formation of a protective layer on the metal surface. This insight into corrosion inhibition is crucial for industries that rely on the longevity and durability of metal components (Yadav et al., 2016).
Pharmaceutical Synthesis
Another significant application is in the synthesis of pharmaceutical compounds. An example of this is the development of an efficient and convergent process for the synthesis of ABT-239, a potent and selective H3 receptor antagonist. The process showcases the importance of 3-methylpyrrolidine-3-carbonitrile derivatives in facilitating key steps of complex organic syntheses, highlighting the compound's role in the production of drugs with potential therapeutic benefits (Ku et al., 2006).
Solar Energy Conversion
In the field of renewable energy, derivatives of 3-methylpyrrolidine-3-carbonitrile have been explored as components of solid-state dye-sensitized solar cells. A study demonstrated the use of a molecular plastic crystal electrolyte, incorporating N-methyl-N-butylpyrrolidinium iodide (a compound structurally similar to 3-methylpyrrolidine-3-carbonitrile), to achieve high conductivity and efficiency in solar energy conversion. This application represents a promising direction for the development of more sustainable and efficient solar power technologies (Wang et al., 2004).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
作用機序
Target of Action
The primary targets of 3-Methylpyrrolidine-3-carbonitrile are currently unknown. This compound belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a wide range of targets, including various enzymes and receptors, and exhibit diverse biological activities .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function
Biochemical Pathways
The biochemical pathways affected by 3-Methylpyrrolidine-3-carbonitrile are currently unknown. Pyrrolidine alkaloids can influence a variety of biochemical pathways depending on their specific targets . .
Result of Action
The molecular and cellular effects of 3-Methylpyrrolidine-3-carbonitrile’s action are currently unknown. Given the diverse biological activities of pyrrolidine alkaloids , this compound could potentially have a wide range of effects at the molecular and cellular level.
特性
IUPAC Name |
3-methylpyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPYQTSLDMVWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)




![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)
![1-(4-Chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2833366.png)

![4-amino-5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2833371.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2833373.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

